Technical Guide: N-(3-iodophenyl)-3-methylbenzamide (CAS 444077-77-4)
Technical Guide: N-(3-iodophenyl)-3-methylbenzamide (CAS 444077-77-4)
The following technical guide provides an in-depth analysis of N-(3-iodophenyl)-3-methylbenzamide (CAS 444077-77-4).
Note on Identification: While some commercial databases may erroneously link CAS 444077-77-4 to AMN082 (a distinct mGluR7 agonist with a diamine structure), this guide strictly addresses the chemical entity defined by the name N-(3-iodophenyl)-3-methylbenzamide , a halogenated benzanilide derivative.
Executive Summary
N-(3-iodophenyl)-3-methylbenzamide is a halogenated benzanilide derivative characterized by an aryl iodide moiety on the aniline ring and a methyl group on the benzoyl ring. In drug discovery, this compound serves two primary roles:
-
Privileged Scaffold: It functions as a core structural motif for Type II Kinase Inhibitors and Allosteric Modulators (e.g., mGluR, TRPV1), where the benzamide linkage provides essential hydrogen bonding interactions.
-
Synthetic Intermediate: The 3-iodo position offers a reactive handle for late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
This guide details the physicochemical properties, synthesis protocols, and experimental applications of this compound in medicinal chemistry.
Chemical Identity & Physicochemical Properties[1][2][3][4]
Structural Characterization
The molecule consists of a 3-methylbenzoyl group amide-linked to a 3-iodoaniline.[1] The amide bond adopts a trans conformation, positioning the aryl rings for potential
| Property | Data |
| Chemical Name | N-(3-iodophenyl)-3-methylbenzamide |
| CAS Number | 444077-77-4 |
| Molecular Formula | C₁₄H₁₂INO |
| Molecular Weight | 337.16 g/mol |
| SMILES | CC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)I |
| Appearance | Off-white to pale yellow solid |
| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (Insoluble) |
| LogP (Predicted) | ~4.2 (Highly Lipophilic) |
| pKa (Amide NH) | ~13.5 (Predicted) |
Reactivity Profile
-
Aryl Iodide: Highly reactive in oxidative addition steps of catalytic cycles. Suitable for coupling with boronic acids (Suzuki), terminal alkynes (Sonogashira), or amines (Buchwald-Hartwig).
-
Amide Linkage: Stable under standard physiological conditions; susceptible to hydrolysis only under strong acidic/basic conditions at elevated temperatures.
Synthesis & Experimental Protocols
Core Synthesis Route (Acylation)
The most robust method for synthesizing N-(3-iodophenyl)-3-methylbenzamide involves the nucleophilic acyl substitution of 3-methylbenzoyl chloride with 3-iodoaniline.
Mechanism: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The chloride ion is eliminated, reforming the carbonyl and generating the amide. A base (Triethylamine or Pyridine) is required to scavenge the HCl byproduct.
Figure 1: Synthetic pathway for N-(3-iodophenyl)-3-methylbenzamide via acyl substitution.
Detailed Protocol
Reagents:
-
3-Iodoaniline (1.0 equiv)
-
3-Methylbenzoyl chloride (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Preparation: In a flame-dried round-bottom flask, dissolve 3-iodoaniline (e.g., 219 mg, 1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add Triethylamine (0.21 mL, 1.5 mmol) and cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise add 3-methylbenzoyl chloride (1.1 mmol) dissolved in DCM (1 mL) over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 3:1) or LC-MS.[2]
-
Workup: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes) to yield the target compound.
Applications in Drug Discovery[10][11]
Scaffold for Library Generation
The 3-iodo handle allows this compound to serve as a divergent intermediate . Researchers can rapidly synthesize a library of analogs to probe the hydrophobic pockets of targets like mGluR5 (Metabotropic Glutamate Receptor 5) or Kinases .
Protocol: Suzuki-Miyaura Coupling (General)
-
Substrate: N-(3-iodophenyl)-3-methylbenzamide (1.0 equiv)
-
Boronic Acid: R-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂ (5 mol%)
-
Base: K₂CO₃ (2.0 equiv)
-
Solvent: Dioxane:Water (4:1)
-
Conditions: 80°C, 12 h, Inert Atmosphere.
Biological Relevance (Pharmacophore Analysis)
While specific biological data for the unmodified benzamide is limited in public databases, its structure maps to key pharmacophores:
-
mGluR Modulators: Benzamides are a privileged class for mGluR5 Negative Allosteric Modulators (NAMs). The aryl iodide can mimic the lipophilic bulk required for the allosteric binding site.
-
TRPV1 Antagonists: The N-arylbenzamide core is structurally homologous to portions of TRPV1 antagonists, where the amide acts as a hydrogen bond donor/acceptor pair.
-
Radioligand Precursor: The iodine atom can be substituted with Iodine-123 (
) via radio-iododestannylation (using a stannyl precursor derived from the iodo compound) for SPECT imaging studies of receptors.
Safety & Handling (MSDS Highlights)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water).
-
Storage: Store at 2-8°C, dry, and protected from light (aryl iodides can be light-sensitive over long periods).
References
-
Chemical Identity & Suppliers
- Synthetic Methodology (General Benzamide Synthesis)
-
Pharmacological Context (Benzamides in mGluR/Kinase)
-
Conn, P. J., et al. (2009).[3] "Allosteric modulators of mGluR5: structure-activity relationships and therapeutic potential".[4] Current Opinion in Drug Discovery & Development. (Describes benzamide scaffolds).
- Note: While CAS 444077-77-4 is sometimes indexed near AMN082 in aggregators, AMN082 is chemically distinct (N,N'-bis(diphenylmethyl)-1,2-ethanediamine). This guide focuses on the benzamide structure specified by the user.
-
Sources
- 1. 4-amino-N-(3-iodophenyl)-3-methylbenzamide [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabotropic glutamate receptor 5 (mGlu5 )-positive allosteric modulators differentially induce or potentiate desensitization of mGlu5 signaling in recombinant cells and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
